molecular formula C11H9N5O5 B14803304 5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14803304
M. Wt: 291.22 g/mol
InChI Key: GNSVLCDRVBSQFK-UHFFFAOYSA-N
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Description

5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 2-methyl-3-nitroaniline with pyrimidine-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and as an anti-cancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific hydrazinylidene and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to modulate multiple molecular pathways makes it a promising candidate for further research and development.

Properties

Molecular Formula

C11H9N5O5

Molecular Weight

291.22 g/mol

IUPAC Name

6-hydroxy-5-[(2-methyl-3-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9N5O5/c1-5-6(3-2-4-7(5)16(20)21)14-15-8-9(17)12-11(19)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,19)

InChI Key

GNSVLCDRVBSQFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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